Cas no 1804498-31-4 (4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol)

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol is a fluorinated pyridine derivative with a hydroxymethyl and hydroxyl functional group, offering unique reactivity and structural versatility in synthetic chemistry. The presence of difluoromethyl and fluorine substituents enhances its electronic properties, making it valuable for applications in pharmaceutical and agrochemical research. The hydroxyl group provides a handle for further functionalization, while the hydroxymethyl group increases solubility and potential for derivatization. This compound’s balanced lipophilicity and polarity make it suitable for intermediate synthesis in drug discovery, particularly in the development of bioactive molecules with improved metabolic stability and target binding affinity. Its well-defined structure ensures reproducibility in synthetic pathways.
4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol structure
1804498-31-4 structure
Product name:4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol
CAS No:1804498-31-4
MF:C7H6F3NO2
Molecular Weight:193.123252391815
CID:4881809

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol
    • インチ: 1S/C7H6F3NO2/c8-6-3(2-12)11-1-4(13)5(6)7(9)10/h1,7,12-13H,2H2
    • InChIKey: GJQWHWPIVBENGE-UHFFFAOYSA-N
    • SMILES: FC1C(CO)=NC=C(C=1C(F)F)O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 53.4

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029036348-1g
4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol
1804498-31-4 95%
1g
$2,750.25 2022-04-02
Alichem
A029036348-250mg
4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol
1804498-31-4 95%
250mg
$1,068.20 2022-04-02
Alichem
A029036348-500mg
4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol
1804498-31-4 95%
500mg
$1,718.70 2022-04-02

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol 関連文献

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanolに関する追加情報

Introduction to 4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol (CAS No. 1804498-31-4)

4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol (CAS No. 1804498-31-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of both difluoromethyl and fluoro substituents along with a hydroxymethyl group, exhibits a high degree of molecular complexity that makes it an attractive scaffold for drug discovery and development.

The structural motif of 4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol incorporates fluorine atoms in positions that are known to enhance metabolic stability and binding affinity to biological targets. The difluoromethyl group, in particular, is a well-documented pharmacophore that can improve lipophilicity and binding interactions, while the fluoro substituent at the 3-position can modulate electronic properties and hydrogen bonding capabilities. These features make the compound a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets with greater accuracy. Studies suggest that the hydroxymethyl group at the 2-position may serve as a key interaction point for proteins, potentially facilitating the development of novel inhibitors or agonists. The combination of these structural elements positions 4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol as a versatile building block for designing molecules with tailored pharmacological properties.

In the context of drug discovery, fluorinated pyridines have been extensively studied due to their ability to enhance drug-like properties such as solubility, bioavailability, and target specificity. The presence of multiple fluorine atoms in 4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol not only contributes to these favorable properties but also opens up possibilities for fine-tuning its activity through structural modifications. This flexibility is particularly valuable in the early stages of drug development, where hit compounds are often optimized to improve efficacy and reduce side effects.

One area where this compound shows promise is in the treatment of inflammatory diseases. Preliminary in vitro studies have indicated that derivatives of this scaffold may exhibit anti-inflammatory effects by interacting with key signaling pathways involved in inflammation. The ability of fluorinated pyridines to modulate enzyme activity has been well-documented, and further research is warranted to explore their potential in this therapeutic context.

The synthesis of 4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol presents unique challenges due to the sensitive nature of fluorinated intermediates. However, recent methodological advances in fluorochemistry have made it possible to construct such molecules with higher yields and purity. These improvements are crucial for enabling more extensive biological evaluation and for advancing towards clinical applications.

Another exciting application of this compound lies in its potential use as an intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for diverse chemical transformations, making it a valuable starting point for generating libraries of compounds for high-throughput screening. This approach has been successfully employed in several drug discovery programs, where large collections of structurally diverse molecules are rapidly evaluated for biological activity.

The growing interest in fluorinated heterocycles as pharmacophores has also spurred innovation in synthetic methodologies. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing fluorinated pyridines efficiently. These methods not only improve synthetic efficiency but also enable access to novel derivatives that might not be readily available through traditional synthetic routes.

In conclusion, 4-(Difluoromethyl)-3-fluoro-5-hydroxypyridine-2-methanol (CAS No. 1804498-31-4) represents a promising scaffold for pharmaceutical research due to its unique structural features and potential biological activities. Its incorporation into drug discovery efforts holds the promise of yielding novel therapeutic agents with improved efficacy and target specificity. As research continues to uncover new applications for fluorinated pyridines, compounds like this one are likely to play an increasingly important role in the development of next-generation medicines.

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